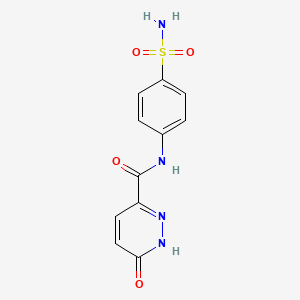![molecular formula C12H10O4S2 B2694763 5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid CAS No. 1171239-09-0](/img/structure/B2694763.png)
5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as p-toluenesulfonamides . These are aromatic heterocyclic compounds containing a toluene that is p-substituted with a sulfonamide group .
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The molecular structure of “5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid” is not directly available, but it can be inferred from related compounds .Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid has been explored for its potential in creating nonlinear optical materials. These materials are valuable in various fields such as telecommunications and computing. Research indicates that thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for such applications (Chou et al., 1996).
Synthesis of Arylated Thiophene Derivatives
The compound is also used in the synthesis of arylated thiophene derivatives. A study detailed the direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3, producing 5-arylated thiophene-3-sulfonic amides or esters. This process is vital for the development of new organic compounds with potential applications in various chemical industries (Bheeter, Bera, & Doucet, 2013).
Exploration in Medicinal Chemistry
In medicinal chemistry, derivatives of thiophene-2-sulfonamides, including those with the 5-[(4-Methylphenyl)sulfonyl] group, have been investigated for their potential therapeutic properties. Studies have demonstrated activities such as anticonvulsant effects and selective inhibition of specific enzymes, offering insights into new pharmaceutical compounds (Barnish et al., 1981).
Polymeric Materials Research
Research in the field of polymeric materials has utilized 5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid derivatives. For instance, the synthesis and characterization of poly(thiophenylenesulfonic acid), a novel class of polyaromatic electrolyte, have been described. These materials have shown promise in applications like proton conduction, relevant to fuel cell technology (Miyatake et al., 1997).
Photodegradation Studies
The compound has also been used in studies focusing on the photodegradation of crude oil components. Research in this area helps understand the environmental impact and fate of crude oil components following spills. Such studies contribute to environmental protection and remediation strategies (Andersson & Bobinger, 1996).
Direcciones Futuras
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid” and related compounds could involve further exploration of their synthesis, properties, and potential applications in various fields.
Propiedades
IUPAC Name |
5-(4-methylphenyl)sulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S2/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXODMXJBJMNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)
![(1'S,4R)-6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2694685.png)
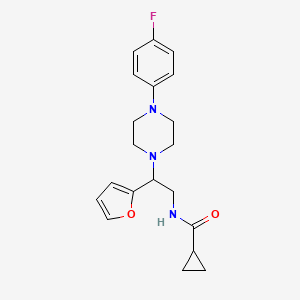
![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-furamide](/img/structure/B2694690.png)

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B2694692.png)
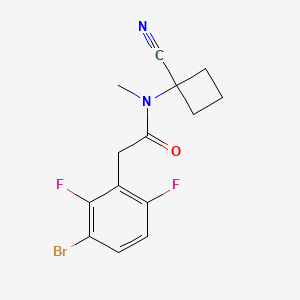
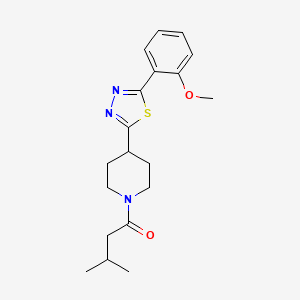
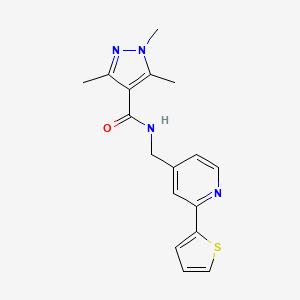
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2694699.png)
